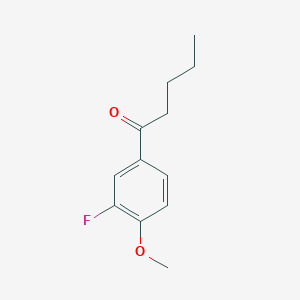

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one

Description

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is a substituted cathinone derivative characterized by a pentanone backbone linked to a 3-fluoro-4-methoxyphenyl group. This compound belongs to the aryl alkyl ketone family, with structural features that influence its physicochemical and pharmacological properties. Its molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol.

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-4-5-11(14)9-6-7-12(15-2)10(13)8-9/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYMVKDZGFFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-20-9 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 1-(3-fluoro-4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method includes the use of a Grignard reagent, such as pentylmagnesium bromide, followed by oxidation to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Friedel-Crafts Acylation : This method can be used to synthesize more complex aromatic compounds by introducing acyl groups to aromatic rings.

- Nucleophilic Substitution Reactions : The presence of the fluorine and methoxy groups can facilitate substitution reactions, leading to the formation of diverse derivatives.

Biological Research

In biological contexts, 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is studied for its potential pharmacological properties :

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Pharmaceutical Development

The compound is being investigated as a precursor for various pharmaceutical agents. Its unique functional groups can be modified to create new drugs with enhanced efficacy and reduced side effects. Some specific applications include:

- Development of Analgesics : Given its structural similarities to known pain-relieving compounds, it may serve as a starting point for synthesizing new analgesics.

- Antidepressants : The methoxy group is often found in compounds with psychoactive properties; thus, this compound could lead to the development of novel antidepressants.

Industrial Applications

In industrial chemistry, 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is utilized for:

- Production of Specialty Chemicals : It can be used as a building block in the synthesis of specialty chemicals that find applications in various industries such as cosmetics and agrochemicals.

- Reagents in Organic Synthesis : Its reactivity allows it to be used as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one with structurally related cathinones and aryl ketones:

Key Observations:

Substituent Position and Electronic Effects :

- The 3-fluoro-4-methoxy substitution in the target compound creates a unique electronic environment compared to 4-substituted analogs like 4-FPD. The meta-fluoro and para-methoxy groups enhance electron-withdrawing and electron-donating effects, respectively, influencing reactivity and intermolecular interactions .

- In contrast, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (CAS 61718-80-7) exhibits a stronger electron-withdrawing trifluoromethyl group, which may reduce solubility in polar solvents compared to the target compound .

Alkyl Chain Length: Shorter chains, as in 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (C3), reduce lipophilicity (logP ≈ 2.8) compared to the pentanone derivative (predicted logP ≈ 3.5), affecting membrane permeability and bioavailability .

Physicochemical Properties

Notes:

- The longer pentanone chain in the target compound increases hydrophobicity compared to its propanone analog, reducing aqueous solubility .

- Fluorine substitution generally enhances metabolic stability but may introduce steric hindrance in synthetic pathways .

Pharmacological and Regulatory Considerations

- Psychoactive Potential: Unlike pyrrolidinyl-substituted analogs (e.g., α-PVP derivatives), the target compound lacks a basic amine group, likely diminishing its affinity for monoamine transporters . However, its structural similarity to regulated cathinones (e.g., N-ethylpentylone, Schedule I) warrants caution in handling .

- Synthetic Challenges : The 3-fluoro-4-methoxy motif may complicate crystallization, necessitating advanced techniques like SHELXL for X-ray refinement .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is C12H15F O2. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its chemical behavior and biological interactions.

Synthesis

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one typically involves the Friedel-Crafts acylation method, where 3-fluoro-4-methoxybenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This process requires careful control of reaction conditions to optimize yield and purity.

The biological activity of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one is believed to stem from its interaction with various biological targets, including enzymes and receptors. The fluorine atom may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one exhibit significant antimicrobial properties. For example, related fluorinated compounds have shown potent activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .

Antioxidant Properties

Research has suggested that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the methoxy group is thought to contribute to this activity by stabilizing free radicals.

Enzymatic Inhibition

Preliminary data indicate that 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For instance, related compounds have been shown to inhibit fatty acid synthesis pathways in bacteria .

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various fluorinated compounds, including 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one. The results demonstrated that this compound exhibited moderate to strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with IC50 values indicating effective inhibition at low concentrations .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one | E. coli | 12.5 |

| 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one | S. aureus | 15.0 |

| Kanamycin | E. coli | 10.0 |

| Kanamycin | S. aureus | 12.0 |

Study on Antioxidant Activity

In another study focusing on oxidative stress, derivatives of 1-(3-Fluoro-4-methoxyphenyl)pentan-1-one were evaluated for their ability to scavenge free radicals. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.